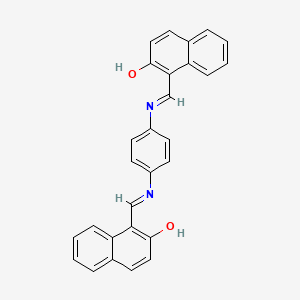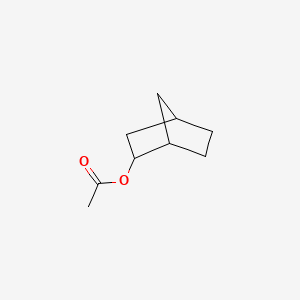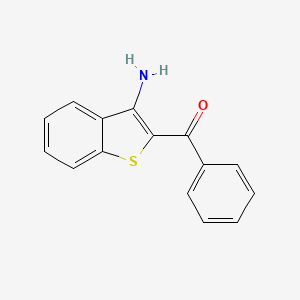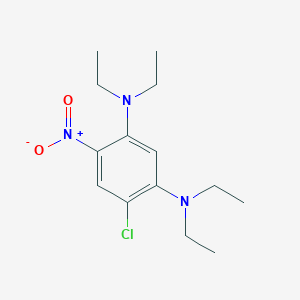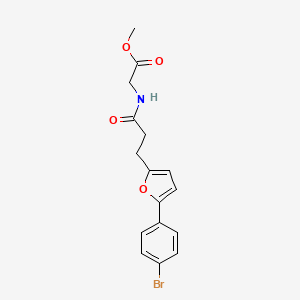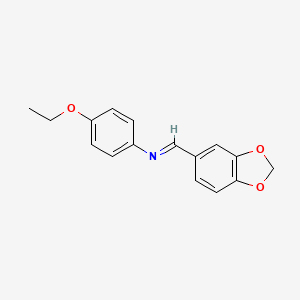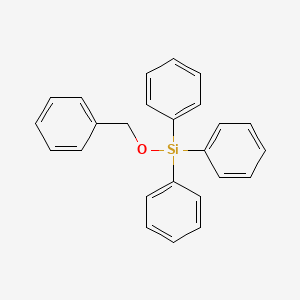
(Benzyloxy)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzyloxy)triphenylsilane is an organosilicon compound with the molecular formula C25H22OSi. It is characterized by a benzyloxy group attached to a triphenylsilane core. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Benzyloxy)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (Benzyloxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
(Benzyloxy)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a precursor or intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Benzyloxy)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a range of chemical transformations. The pathways involved often include nucleophilic substitution and radical-mediated processes.
Comparaison Avec Des Composés Similaires
- (Phenoxy)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- (Methylsulfonyl)triphenylsilane
Comparison: (Benzyloxy)triphenylsilane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it may offer distinct advantages in terms of reaction selectivity and product yield.
Propriétés
Formule moléculaire |
C25H22OSi |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
triphenyl(phenylmethoxy)silane |
InChI |
InChI=1S/C25H22OSi/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
CJVSPTOVYOQHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


